molecular formula C20H25NO3 B11177132 6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11177132
M. Wt: 327.4 g/mol
InChI Key: BXXYUKPTPRBHNO-UHFFFAOYSA-N
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Description

6,8,8,9-Tetramethyl-3-(2-methylpropanoyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is a complex organic compound with a unique structure that combines elements of chromene and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one typically involves multi-step organic reactions. One common approach is to start with a chromene derivative and introduce the pyridine ring through a series of cyclization reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve high temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-Tetramethyl-3-(2-methylpropanoyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the compound.

Scientific Research Applications

6,8,8,9-Tetramethyl-3-(2-methylpropanoyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,8,9-Tetramethyl-3-(2-methylpropanoyl)-2H,6H,7H,8H,9H-chromeno[7,6-b]pyridin-2-one is unique due to its specific combination of chromene and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(2-methylpropanoyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C20H25NO3/c1-11(2)18(22)15-8-13-7-14-12(3)10-20(4,5)21(6)16(14)9-17(13)24-19(15)23/h7-9,11-12H,10H2,1-6H3

InChI Key

BXXYUKPTPRBHNO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C(C)C)C)(C)C

Origin of Product

United States

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